molecular formula C12H8ClF3N2O B213950 (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone

(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone

Cat. No.: B213950
M. Wt: 288.65 g/mol
InChI Key: HNGCBKHDWPUECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzoyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(4-chlorophenyl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone can be compared with other similar compounds, such as:

    1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: This compound has a similar 4-chlorobenzoyl group but differs in the core structure and functional groups.

    2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: This compound also contains a 4-chlorobenzoyl group but has additional functional groups that confer different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its trifluoromethyl group, in particular, imparts unique chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.65 g/mol

IUPAC Name

(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone

InChI

InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3

InChI Key

HNGCBKHDWPUECA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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